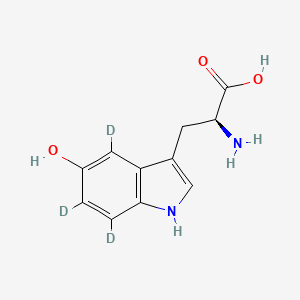

5-Hydroxy-L-tryptophan-4,6,7-d3

描述

Structure

3D Structure

属性

分子式 |

C11H12N2O3 |

|---|---|

分子量 |

223.24 g/mol |

IUPAC 名称 |

(2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m0/s1/i1D,2D,4D |

InChI 键 |

LDCYZAJDBXYCGN-BSWQNAMISA-N |

手性 SMILES |

[2H]C1=C(C(=C(C2=C1NC=C2C[C@@H](C(=O)O)N)[2H])O)[2H] |

规范 SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N |

产品来源 |

United States |

Foundational & Exploratory

Deuterated 5-Hydroxytryptophan: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Principles, Applications, and Methodologies of Deuterated 5-HTP.

Introduction

Deuterated 5-hydroxytryptophan (B29612) (5-HTP) is a stable isotope-labeled form of the naturally occurring amino acid and serotonin (B10506) precursor, 5-HTP. In this modified molecule, one or more hydrogen atoms are replaced by deuterium (B1214612), a non-radioactive, heavy isotope of hydrogen. This substitution, while seemingly minor, imparts unique physicochemical properties that make deuterated 5-HTP a valuable tool in pharmaceutical research and development. Its primary applications lie in its use as an internal standard for highly accurate quantitative analysis and as a potential therapeutic agent with an improved pharmacokinetic profile due to the kinetic isotope effect. This guide provides a comprehensive technical overview of deuterated 5-HTP, including its synthesis, mechanism of action, and analytical applications, with a focus on quantitative data and detailed experimental protocols.

Core Concepts: The Deuterium Advantage

The utility of deuterated 5-HTP is rooted in two fundamental principles: its function as a stable isotope-labeled internal standard and the kinetic isotope effect (KIE).

1. Stable Isotope-Labeled Internal Standard:

In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are the gold standard for internal standards.[1][2] Because they are chemically identical to their non-deuterated counterparts (the analyte), they co-elute during chromatography and exhibit the same ionization efficiency in the mass spectrometer's ion source. However, due to the mass difference between hydrogen and deuterium, they are distinguishable by the mass spectrometer. This allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise quantification.[1][3]

2. The Kinetic Isotope Effect (KIE):

The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break.[4][5] Consequently, if the cleavage of a C-H bond is the rate-limiting step in the metabolism of a drug, replacing that hydrogen with deuterium can significantly slow down the metabolic process.[4][6][7] This can lead to:

-

Increased plasma half-life: The drug remains in the body for a longer period.

-

Increased bioavailability: A greater proportion of the drug reaches systemic circulation.

-

Reduced formation of potentially toxic metabolites: By slowing down certain metabolic pathways.[4]

For 5-HTP, deuteration has been explored as a strategy to improve its metabolic stability, particularly against degradation by monoamine oxidase A (MAO-A) after its conversion to serotonin.[8]

Data Presentation

Physicochemical Properties

| Property | 5-Hydroxytryptophan (5-HTP) | L-5-Hydroxytryptophan-d4 |

| Molecular Formula | C₁₁H₁₂N₂O₃ | C₁₁H₈D₄N₂O₃ |

| Molar Mass | 220.23 g/mol | 224.25 g/mol |

| Appearance | White to off-white powder | Not specified (typically similar to non-deuterated) |

| Solubility | Soluble in water | Not specified (expected to be similar to 5-HTP) |

Pharmacokinetic Parameters of Non-Deuterated 5-HTP

| Parameter | Value | Conditions | Reference |

| Elimination Half-life | Doubled | 100 mg 5-HTP with carbidopa (B1219) vs. 100 mg 5-HTP alone | [9] |

| Apparent Clearance | At least 14 times smaller | 100 mg 5-HTP with carbidopa vs. 100 mg 5-HTP alone | [9] |

| Area Under the Curve (AUC) | 15.4 times greater | 100 mg 5-HTP with carbidopa vs. 100 mg 5-HTP alone | [9] |

Metabolic Stability of Deuterated vs. Non-Deuterated 5-HTP Analogue

| Compound | Relative Retention in INS-1 Cells (as % of control) | Effect of MAO-A Inhibition (Clorgyline) |

| [¹¹C]HTP (non-deuterated) | Baseline | Increased retention to levels of [¹¹C]DHTP |

| [¹¹C]DHTP (deuterated) | Increased retention compared to [¹¹C]HTP | Less effect on retention compared to [¹¹C]HTP |

Data adapted from a study on a radiolabeled and deuterated analogue of 5-HTP, demonstrating improved resistance to MAO-A degradation.[8]

Signaling and Metabolic Pathways

Serotonin Synthesis Pathway

The primary mechanism of action of 5-HTP is its role as the immediate precursor to the neurotransmitter serotonin. Deuterated 5-HTP is expected to follow the same pathway.

Mechanism of the Kinetic Isotope Effect on Serotonin Metabolism

Deuteration at a site of metabolic oxidation can slow down the rate of enzymatic degradation. In the case of deuterated serotonin derived from deuterated 5-HTP, the increased strength of the C-D bond compared to the C-H bond makes it more difficult for MAO-A to metabolize the molecule.

Experimental Protocols

Protocol 1: Synthesis of a Deuterated 5-HTP Analogue

The following is a generalized protocol adapted from the synthesis of a radiolabeled and deuterated 5-HTP analogue.[8] This protocol is for informational purposes and requires a fully equipped organic chemistry laboratory and appropriate safety precautions.

Materials:

-

Tryptophanase (TPase)

-

Deuterated starting materials for the side chain (specifics depend on the desired labeling pattern)

-

Hydrochloric acid (HCl)

-

Solvents for purification (e.g., for HPLC)

Methodology:

-

Enzymatic Synthesis of the Indole Moiety: The synthesis begins with the enzymatic reaction of 5-hydroxyindole with a suitable substrate catalyzed by tryptophanase to form the deuterated 5-hydroxytryptophan backbone.

-

Acidification: The reaction mixture is then acidified with hydrochloric acid.

-

Filtration: The resulting precipitate is filtered to isolate the crude deuterated 5-HTP.

-

Purification: The crude product is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the final, high-purity deuterated 5-HTP.

Note: The specific deuterated reagents and reaction conditions will vary depending on the desired position and number of deuterium atoms.

Protocol 2: Quantitative Analysis of 5-HTP in Biological Samples using a Deuterated Internal Standard

This protocol outlines a typical workflow for using deuterated 5-HTP as an internal standard for LC-MS/MS analysis.[1][3]

Materials:

-

Biological sample (e.g., plasma, serum, tissue homogenate)

-

Deuterated 5-HTP (e.g., L-5-Hydroxytryptophan-d4) of known concentration

-

Non-deuterated 5-HTP analytical standard

-

Protein precipitation solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid)

-

LC-MS/MS system with a suitable column (e.g., C18)

Methodology:

-

Sample Preparation:

-

To a known volume of the biological sample, add a precise volume of the deuterated 5-HTP internal standard solution.

-

Vortex mix thoroughly.

-

Add the protein precipitation solvent to precipitate proteins.

-

Vortex mix again and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards by spiking a blank matrix (e.g., charcoal-stripped plasma) with known concentrations of non-deuterated 5-HTP.

-

Add the same amount of deuterated 5-HTP internal standard to each calibration standard as was added to the unknown samples.

-

Process the calibration standards in the same manner as the unknown samples.

-

-

LC-MS/MS Analysis:

-

Inject the processed samples and calibration standards onto the LC-MS/MS system.

-

Develop a chromatographic method to separate 5-HTP from other matrix components.

-

Set up the mass spectrometer to monitor for specific precursor-to-product ion transitions for both non-deuterated 5-HTP and deuterated 5-HTP (Multiple Reaction Monitoring - MRM).

-

-

Data Analysis:

-

For each sample and standard, calculate the ratio of the peak area of the non-deuterated 5-HTP to the peak area of the deuterated 5-HTP internal standard.

-

Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of 5-HTP in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Clinical and Research Applications

While deuterated 5-HTP has not been evaluated in clinical trials as a therapeutic agent with improved efficacy, its role in research is well-established.

-

Pharmacokinetic Studies: Deuterated 5-HTP is an essential tool for accurately measuring the concentration of non-deuterated 5-HTP in biological matrices during pharmacokinetic studies.

-

Metabolic Research: As demonstrated in preclinical studies, deuterated 5-HTP can be used to investigate the metabolic fate of 5-HTP and the impact of the kinetic isotope effect on its degradation.[8] This can provide insights into enzyme kinetics and inform the design of novel therapeutics with improved metabolic stability.

-

Neurotransmitter Research: By using deuterated 5-HTP as a tracer, researchers can follow its conversion to serotonin and subsequent metabolic pathway in vivo, helping to elucidate the dynamics of the serotonergic system.

Conclusion

Deuterated 5-hydroxytryptophan is a versatile molecule with significant applications in the fields of analytical chemistry and drug development. Its use as a stable isotope-labeled internal standard is integral to the accurate quantification of 5-HTP in complex biological samples. Furthermore, the principles of the kinetic isotope effect suggest that deuteration of 5-HTP holds promise for the development of a therapeutic agent with enhanced metabolic stability and potentially improved clinical efficacy. While further research, particularly in the areas of comparative pharmacokinetics and clinical trials, is needed to fully realize this potential, the foundational science and preclinical evidence presented in this guide underscore the importance of deuterated 5-HTP as a valuable tool for the scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. mdpi.com [mdpi.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Strategy to develop a MAO-A-resistant 5-hydroxy-l-[β-11C]tryptophan isotopologue based on deuterium kinetic isotope effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Placebo-controlled comparison of three dose-regimens of 5-hydroxytryptophan challenge test in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5-Hydroxy-L-tryptophan-4,6,7-d3 in Neuroscience: A Technical Guide

Introduction

5-Hydroxy-L-tryptophan (B1678058) (5-HTP) is a pivotal, naturally occurring amino acid that serves as the direct metabolic precursor to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) and the neurohormone melatonin (B1676174).[1][2] The synthesis of 5-HTP from L-tryptophan is the rate-limiting step in the production of serotonin, a key regulator of mood, sleep, appetite, pain sensation, and other critical neurological functions.[3][4] Given its central role, the study and quantification of 5-HTP and its metabolic pathway are of paramount importance in neuroscience research and the development of therapeutics for psychiatric and neurological disorders.[5][6]

5-Hydroxy-L-tryptophan-4,6,7-d3 (5-HTP-d3) is a stable isotope-labeled (SIL) form of 5-HTP, where three hydrogen atoms on the indole (B1671886) ring have been replaced with deuterium.[7] This deuteration provides a small increase in molecular weight without significantly altering the molecule's chemical properties. This subtle modification makes 5-HTP-d3 an indispensable tool for researchers, primarily serving as a highly effective internal standard for quantitative mass spectrometry and as a tracer for metabolic and pharmacokinetic studies.[7][8]

This technical guide provides an in-depth overview of the core applications of 5-HTP-d3 in neuroscience, detailing its use in quantitative analysis, its role in pharmacokinetic profiling, and the experimental protocols necessary for its implementation.

Core Applications in Neuroscience Research

Internal Standard for Accurate Quantification

In quantitative mass spectrometry (MS), establishing a precise relationship between the instrument's signal and an analyte's concentration is critical. However, the process is prone to variability from matrix effects, ion suppression, and inconsistencies in sample preparation.[9] An internal standard (IS) is a compound of known concentration added to all samples to correct for these variations.[10]

Stable isotope-labeled compounds, such as 5-HTP-d3, are considered the "gold standard" for internal standards in MS-based quantification.[10] Because 5-HTP-d3 is chemically almost identical to endogenous 5-HTP, it co-elutes during chromatography and experiences nearly identical ionization efficiency and matrix effects. However, due to its higher mass, it is distinguishable by the mass spectrometer.[10] By calculating the ratio of the signal from the endogenous analyte to the signal from the known amount of 5-HTP-d3, researchers can achieve highly accurate and precise quantification of 5-HTP, serotonin, and other metabolites in complex biological matrices like plasma, cerebrospinal fluid (CSF), and brain tissue homogenates.[11][12]

Metabolic and Pharmacokinetic Tracer

Deuteration of a drug molecule can alter its metabolic profile due to the kinetic isotope effect (KIE).[13][14] The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, meaning that metabolic processes involving the cleavage of this bond can occur at a slower rate.[8][15] This can lead to a longer biological half-life, reduced systemic clearance, and potentially a decrease in the formation of toxic metabolites.[13][14]

By administering 5-HTP-d3, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) with high precision. This allows for:

-

Pathway Analysis: Differentiating the administered (exogenous) 5-HTP-d3 and its metabolites from the body's endogenous pool.

-

Pharmacokinetic Profiling: Accurately determining key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd). While specific PK data for 5-HTP-d3 is not widely published, studies on non-deuterated 5-HTP provide a crucial baseline for comparison.[16][17]

-

Drug Development: Evaluating how co-administered drugs affect the metabolism of 5-HTP and the serotonin pathway, which is critical for preventing adverse events like serotonin syndrome.[[“]][[“]]

Biochemical Signaling Pathway

5-HTP is the immediate precursor in the biosynthesis of serotonin and melatonin. The pathway begins with the essential amino acid L-tryptophan.

As the diagram illustrates, the conversion of L-tryptophan to 5-HTP by the enzyme Tryptophan Hydroxylase (TPH) is the rate-limiting step in this critical pathway.[3][6][20] Subsequently, Aromatic L-Amino Acid Decarboxylase (AADC) rapidly converts 5-HTP to serotonin.[6][20] Serotonin can then be further converted to melatonin in the pineal gland.[21][22]

Methodologies and Experimental Protocols

Quantification of Endogenous Analytes using 5-HTP-d3

The use of 5-HTP-d3 as an internal standard is fundamental to liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying tryptophan metabolites.[23]

General Experimental Protocol:

-

Standard Curve Preparation: Prepare a series of calibration standards containing known concentrations of the unlabeled analyte (e.g., 5-HTP) and a constant, fixed concentration of the internal standard (5-HTP-d3).

-

Sample Collection: Collect biological samples (e.g., plasma, brain homogenate).

-

Internal Standard Spiking: Add a precise volume of the 5-HTP-d3 internal standard solution to all samples, calibration standards, and quality control (QC) samples.

-

Sample Preparation:

-

Protein Precipitation: Add a solvent like acetonitrile (B52724) or methanol (B129727) (typically 3:1 ratio v/v) to precipitate proteins.

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitate.

-

Supernatant Collection: Transfer the supernatant to a new tube for analysis. Solid-phase extraction (SPE) may be used for further cleanup if necessary.[12]

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the prepared sample onto a reversed-phase column (e.g., C18).[12][24] Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[24][25]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both the native analyte and 5-HTP-d3 using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Plot the peak area ratios of the calibration standards against their concentrations to generate a standard curve.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the standard curve.

-

Table 1: Representative LC-MS/MS and Analytical Method Parameters

| Parameter | Typical Value / Condition | Reference |

|---|---|---|

| Chromatography | ||

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | [12][25] |

| Mobile Phase A | Water with 0.1% Formic Acid or 10mM Ammonium Acetate | [24][25] |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | [24][25] |

| Flow Rate | 0.2 - 1.0 mL/min | [25] |

| Injection Volume | 2 - 10 µL | [25] |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [12] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | [11] |

| Analytical Performance (Example) | ||

| Linearity (R²) | >0.99 | [23][26] |

| Limit of Detection (LOD) | 2.0 - 3.1 µmol/L | [12][26] |

| Limit of Quantification (LOQ) | 10.1 µmol/L | [26] |

| Inter/Intra-assay CV (%) | <15% |[12][23] |

Pharmacokinetic Studies and the Kinetic Isotope Effect

The use of deuterated compounds is a powerful strategy in drug discovery to improve a molecule's pharmacokinetic profile.[13]

General Protocol for Animal Pharmacokinetic Study:

-

Animal Model: Select an appropriate animal model (e.g., rats, mice).[5][27]

-

Dosing: Administer 5-HTP-d3 via the desired route (e.g., intravenous, oral gavage). Doses can range based on the study's objective.[27][28]

-

Serial Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-administration.

-

Sample Processing: Process blood to obtain plasma or serum and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of 5-HTP-d3 and any relevant metabolites in the plasma samples using a validated LC-MS/MS method, as described previously.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data.

Table 2: Reference Pharmacokinetic Parameters for Non-Deuterated L-5-HTP in Humans

| Parameter | Value (Mean ± SD) | Condition | Reference |

|---|---|---|---|

| Biological Half-life (t½) | ~6 hours | IV admin. with carbidopa (B1219) | [16] |

| Biological Half-life (t½) | 2.2 - 7.4 hours | IV admin. with carbidopa | [17] |

| Plasma Clearance (CL) | 0.105 ± 0.015 L/hr/kg | IV admin. with carbidopa | [16] |

| Plasma Clearance (CL) | 0.10 - 0.23 L/kg/hr | IV admin. with carbidopa | [17] |

| Volume of Distribution (Vc) | 0.336 ± 0.059 L/kg | IV admin. with carbidopa | [16] |

| Oral Bioavailability | 48% ± 15% | Oral admin. with carbidopa | [17] |

| Protein Binding | ~19% | Clinically relevant concentrations |[29] |

Note: These values are for non-deuterated 5-HTP, often co-administered with a decarboxylase inhibitor like carbidopa to prevent peripheral conversion to serotonin.

Applications in Drug Development and Neuroscience

The tools and methods described above are crucial for several areas of neuroscience and drug development:

-

Understanding Disease Pathophysiology: Accurately measuring 5-HTP and serotonin levels in patient populations versus healthy controls can provide insights into disorders like depression, anxiety, and fibromyalgia.[3][30]

-

Target Engagement and Efficacy: For drugs designed to modulate the serotonin system (e.g., SSRIs), 5-HTP-d3 can be used to quantify changes in serotonin synthesis and turnover, providing a direct measure of the drug's biochemical effect in the central nervous system.[27]

-

Safety and Toxicology: 5-HTP is known to potentially contribute to serotonin syndrome, a life-threatening condition, especially when taken in high doses or with other serotonergic drugs like MAOIs or SSRIs.[[“]][[“]][31] Using 5-HTP-d3 allows for precise monitoring of 5-HTP and serotonin levels to establish safe therapeutic windows and understand drug-drug interactions.

Conclusion

This compound is a sophisticated and essential research tool that has significantly advanced the study of the serotonergic system. Its primary role as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of key metabolites in the serotonin and melatonin pathways. Furthermore, its application as a metabolic tracer allows for detailed investigation of pharmacokinetic properties and the impact of the kinetic isotope effect. For researchers, scientists, and drug development professionals in the field of neuroscience, 5-HTP-d3 provides a robust and reliable method to unravel the complexities of serotonin metabolism, evaluate the efficacy and safety of novel therapeutics, and ultimately, deepen our understanding of the neurobiology of mood and behavior.

References

- 1. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. 5-Hydroxytryptophan: a clinically-effective serotonin precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Hydroxytryptophan: A precursor of serotonin influences regional blood-brain barrier breakdown, cerebral blood flow, brain edema formation, and neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of urinary 5-hydroxytryptophol glucuronide by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacokinetics of intravenously administered L-5-hydroxytryptophan in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetics of l-5-hydroxytryptophan in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. consensus.app [consensus.app]

- 19. consensus.app [consensus.app]

- 20. researchgate.net [researchgate.net]

- 21. Melatonin - Wikipedia [en.wikipedia.org]

- 22. 5 Science-Based Benefits of 5-HTP (Plus Dosage and Side Effects) [healthline.com]

- 23. Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. asianpubs.org [asianpubs.org]

- 25. Hydroxytryptophan (5-HTP) Analyzed by HPLC- AppNote [mtc-usa.com]

- 26. scielo.br [scielo.br]

- 27. Slow-release delivery enhances the pharmacological properties of oral 5-hydroxytryptophan: mouse proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Short communication: The effect of ruminal administration of 5-hydroxy-l-tryptophan on circulating serotonin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Human pharmacokinetics of long term 5-hydroxytryptophan combined with decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. qualifacts.com [qualifacts.com]

- 31. Toxicoses in Animals From Human Dietary and Herbal Supplements - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

An In-depth Technical Guide to Isotopic Labeling of Tryptophan Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental methodologies, and data interpretation strategies for the isotopic labeling of tryptophan and its metabolites. By tracing the metabolic fate of isotopically labeled tryptophan, researchers can gain unprecedented insights into the dynamic regulation of its complex metabolic network, identify novel therapeutic targets, and elucidate the pathophysiology of various diseases.

Introduction to Tryptophan Metabolism

Tryptophan, an essential amino acid, is a precursor for the synthesis of proteins and several bioactive molecules that play critical roles in diverse physiological processes. The metabolism of tryptophan is primarily channeled through three major pathways: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway, which is mediated by gut microbiota.[1] Over 95% of dietary tryptophan is metabolized through the kynurenine pathway, making it the central route of tryptophan degradation.[1][2]

The kynurenine pathway generates several neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid.[1][3] Dysregulation of this pathway has been implicated in neurodegenerative disorders, psychiatric conditions, and cancer.[3][4] The serotonin pathway, although metabolizing a smaller fraction of tryptophan, is crucial for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the hormone melatonin.[2][3][5] The indole pathway, driven by gut bacteria, produces various indole derivatives that influence gut health and host-microbe interactions.[4]

Stable isotope labeling, in conjunction with mass spectrometry, offers a powerful approach to dynamically trace the flux of tryptophan through these intricate pathways, providing a quantitative understanding of metabolic reprogramming in health and disease.[6][7] Commonly used stable isotopes for labeling tryptophan and its metabolites include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H).[6][8]

Tryptophan Metabolic Pathways

The intricate network of tryptophan metabolism involves a series of enzymatic reactions that give rise to a diverse array of bioactive molecules. Understanding these pathways is fundamental to designing and interpreting isotopic labeling studies.

The Kynurenine Pathway

The kynurenine pathway is the principal route of tryptophan catabolism, initiated by the rate-limiting enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO).[1][5] TDO is primarily expressed in the liver, while IDO is widely distributed in extrahepatic tissues and is induced by pro-inflammatory stimuli.[5] Activation of this pathway can divert tryptophan away from serotonin synthesis.[1]

The Serotonin Pathway

The serotonin pathway leads to the production of the neurotransmitter serotonin and the hormone melatonin. The initial and rate-limiting step is the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH).[3][5]

The Indole Pathway (Gut Microbiota)

Gut bacteria metabolize tryptophan to produce a variety of indole derivatives, which can act as signaling molecules within the host.[4]

Experimental Protocols for Isotopic Labeling

Stable isotope tracing experiments require careful planning and execution, from the selection of the appropriate tracer to the final data analysis.

General Experimental Workflow

A typical workflow for an isotopic labeling study of tryptophan metabolism involves cell or animal model selection, tracer administration, sample collection and preparation, followed by instrumental analysis and data interpretation.

Detailed Methodologies

-

Cell Seeding: Plate cells at an appropriate density and allow them to adhere and proliferate overnight in a complete culture medium.[6]

-

Preparation of Labeling Medium: Prepare a labeling medium by supplementing a nutrient-free basal medium with the desired concentration of the isotopically labeled tryptophan (e.g., [U-¹³C₁₁]-L-tryptophan or [¹⁵N₂]-L-tryptophan) and other essential nutrients, such as dialyzed fetal bovine serum (dFBS).[6]

-

Labeling: Aspirate the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium to the cells.[6]

-

Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled tryptophan. Time-course experiments are often performed to monitor the dynamic incorporation of the isotope into downstream metabolites.[9]

-

Metabolism Quenching: Rapidly quench metabolic activity by aspirating the labeling medium and adding ice-cold 80% methanol (B129727) to each well.[9]

-

Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[6]

-

Protein and Debris Precipitation: Vortex the tubes vigorously and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[6]

-

Supernatant Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube.[6]

-

Drying: Dry the metabolite extracts using a vacuum concentrator.[6]

-

Storage: Store the dried extracts at -80°C until analysis.[6]

-

Acidification: To a volume of serum or plasma, add a protein precipitating agent such as trifluoroacetic acid, perchloric acid, or trichloroacetic acid.[10][11]

-

Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.[11]

-

Supernatant Collection: Carefully collect the supernatant for analysis.[11]

-

Internal Standards: It is crucial to spike the samples with appropriate stable isotope-labeled internal standards before protein precipitation to correct for matrix effects and variations in sample processing.[11][12]

-

Chromatographic Separation: Reconstitute the dried metabolite extracts in an appropriate solvent and inject them into a liquid chromatography system. Separation is typically achieved using a reversed-phase C18 column or a HILIC column with a gradient elution.[10][13]

-

Mass Spectrometry Detection: The eluent from the LC system is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for targeted analysis.[10][13] Specific precursor-to-product ion transitions are monitored for each metabolite and its isotopologues. High-resolution mass spectrometry can also be employed to accurately resolve and quantify different isotopologues.[6][12]

Quantitative Data of Tryptophan Metabolites

The concentrations of tryptophan and its metabolites can vary significantly depending on the biological matrix, physiological state, and species. The following tables provide a summary of reported concentration ranges in human plasma and urine.

Table 1: Concentration Ranges of Tryptophan and its Metabolites in Human Plasma

| Metabolite | Concentration Range (ng/mL) | References |

| Tryptophan | 8361 - 12221 | [12] |

| Kynurenine | 43.7 - 1790 | [12] |

| Kynurenic Acid | 1.9 - 14 | [12] |

| 3-Hydroxykynurenine | 1.9 - 47 | [12] |

| Xanthurenic Acid | 1.2 - 68.1 | [12] |

| Anthranilic Acid | 0.5 - 13.4 | [12] |

| 3-Hydroxyanthranilic Acid | 3.2 - 10.7 | [12] |

| Quinolinic Acid | 39 - 180 | [12] |

| Picolinic Acid | 3.2 - 49.4 | [12] |

| Serotonin | Not typically measured in plasma | |

| 5-Hydroxyindoleacetic Acid | Varies | |

| Nicotinamide | 21.1 - 147.3 | [12] |

Table 2: Limits of Quantification (LOQ) for Tryptophan Metabolites in Analytical Methods

| Analytical Method | Analyte | LOQ (ng/mL) | Reference |

| LC-MS/MS | Tryptophan and 18 metabolites | 0.5 - 100 nM (approx. 0.1 - 20 ng/mL) | [13] |

| LC-HRMS | Tryptophan and various metabolites | 1 - 200 | [12] |

| LC-MS/MS | Tryptophan and 10 metabolites | 3.42 - 244.82 nmol/L (approx. 0.7 - 50 ng/mL) | [10] |

| LC-MS/MS | 21 Tryptophan metabolites in urine | 3 - 300 | [14] |

Data Analysis and Interpretation

The analysis of data from stable isotope tracing experiments involves several steps:

-

Raw Data Processing: This includes peak integration, retention time alignment, and quantification of the different isotopologues for each metabolite.

-

Correction for Natural Isotope Abundance: The raw data must be corrected for the natural abundance of heavy isotopes to accurately determine the extent of isotopic enrichment.

-

Metabolic Flux Analysis (MFA): Computational modeling can be used to estimate the rates (fluxes) of metabolic reactions that best explain the observed isotopic labeling patterns.[6] This provides a quantitative measure of pathway activity.

-

Biological Interpretation: The results are then interpreted in the context of the biological question being addressed, providing insights into how different conditions (e.g., disease state, drug treatment) alter tryptophan metabolism.

Conclusion

Isotopic labeling of tryptophan metabolites is a powerful technique that provides a dynamic and quantitative view of this critical metabolic network. By employing the detailed experimental protocols and data analysis strategies outlined in this guide, researchers can effectively investigate the roles of tryptophan metabolism in health and disease, paving the way for the development of novel diagnostic and therapeutic strategies. The use of stable isotope-labeled internal standards is paramount for accurate quantification in complex biological matrices.[11][12] The continuous advancements in mass spectrometry and computational tools will further enhance the capabilities of this approach in biomedical research.

References

- 1. drkumardiscovery.com [drkumardiscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. Unraveling the Complexities of Tryptophan Metabolism - Creative Proteomics Blog [creative-proteomics.com]

- 4. Decoding the Complex Crossroad of Tryptophan Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]

- 13. Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Applications of 5-HTP-d3 in Metabolic Pathway Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of deuterated 5-hydroxytryptophan (B29612) (5-HTP-d3) in the analysis of the tryptophan metabolic pathway. Primarily utilized as an internal standard for quantitative analysis, 5-HTP-d3 is an indispensable tool for ensuring accuracy and precision in mass spectrometry-based methods. This guide details its core application, provides experimental protocols, summarizes quantitative data, and visualizes the relevant metabolic and experimental workflows.

Core Application: 5-HTP-d3 as an Internal Standard

In metabolic studies, accurate quantification of endogenous compounds is critical. Deuterated stable isotope-labeled compounds, such as 5-HTP-d3, serve as ideal internal standards in mass spectrometry (LC-MS/MS) for the quantification of their unlabeled (endogenous) counterparts.[1] The key principle lies in the near-identical chemical and physical properties of the deuterated and non-deuterated molecules, which results in similar behavior during sample preparation (e.g., extraction) and chromatographic separation.[2] However, their difference in mass allows for their distinct detection by the mass spectrometer.

By adding a known amount of 5-HTP-d3 to a biological sample at the beginning of the experimental workflow, any loss of the analyte (endogenous 5-HTP) during sample processing can be corrected for by measuring the recovery of the deuterated standard. This normalization is crucial for mitigating variability arising from sample matrix effects, extraction efficiency, and instrument response.

The Serotonin (B10506) and Melatonin (B1676174) Metabolic Pathway

5-HTP is a critical intermediate in the metabolic pathway that converts the essential amino acid tryptophan into the neurotransmitter serotonin and the hormone melatonin. Understanding the flux through this pathway is vital for research in neuroscience, endocrinology, and drug development.

The metabolic conversion process is as follows:

-

Tryptophan Hydroxylation: Tryptophan is converted to 5-HTP by the enzyme tryptophan hydroxylase (TPH). This is the rate-limiting step in serotonin synthesis.[2]

-

Decarboxylation to Serotonin: 5-HTP is then rapidly decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form serotonin (5-hydroxytryptamine, 5-HT).

-

Serotonin Metabolism and Melatonin Synthesis: Serotonin can then be either metabolized to 5-hydroxyindoleacetic acid (5-HIAA) or serve as a precursor for melatonin synthesis through a two-step enzymatic process involving N-acetylserotonin (NAS).

Diagram of the Serotonin and Melatonin Metabolic Pathway

References

Deuterium-Labeled Compounds: A Technical Guide to Enhancing Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Deuterium Advantage

In the landscape of modern pharmaceutical development, the strategic use of deuterium-labeled compounds has emerged as a powerful tool to enhance the pharmacokinetic and safety profiles of drug candidates. Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses nearly identical physicochemical properties to hydrogen but with twice the mass. This seemingly subtle difference is the foundation of the Deuterium Kinetic Isotope Effect (KIE) , a phenomenon that can significantly alter the metabolic fate of a drug molecule.

The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast majority of drugs.[1][2] By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, researchers can slow down the rate of metabolism, leading to a cascade of potential therapeutic benefits.[3][]

Key Advantages of Deuteration:

-

Improved Metabolic Stability: Slower metabolism leads to a longer drug half-life.[5]

-

Enhanced Pharmacokinetics: Increased drug exposure (AUC) and potentially higher peak plasma concentrations (Cmax).[6][7]

-

Reduced Dosing Frequency: A longer half-life can translate to less frequent dosing, improving patient compliance.[3][6]

-

Lower Dosage Requirements: Enhanced stability may allow for smaller doses to achieve the same therapeutic effect.[6]

-

Altered Metabolic Pathways: Deuteration can shift metabolism away from the formation of toxic or reactive metabolites, potentially improving the safety profile.[8][9]

Quantitative Analysis: Deuterated vs. Non-Deuterated Drugs

The tangible benefits of deuteration are best illustrated through comparative pharmacokinetic data. The following tables summarize key parameters for approved deuterated drugs and their non-deuterated counterparts.

Table 1: Pharmacokinetic Profile of Deutetrabenazine vs. Tetrabenazine

| Parameter | Deutetrabenazine (Austedo®) | Tetrabenazine | Improvement with Deuteration | Therapeutic Indication |

| Half-life (t½) of active metabolites | ~9-11 hours[10] | Significantly shorter | ~2-fold increase[6] | Chorea associated with Huntington's disease, Tardive Dyskinesia[8][11] |

| Peak Plasma Concentration (Cmax) | Lower peak concentrations | Higher peak concentrations | Reduced peak-to-trough fluctuations[12] | |

| Dosing Frequency | Typically twice daily[10] | More frequent dosing required | Reduced |

Deutetrabenazine is the first deuterated drug to receive FDA approval.[8][9] Its deuteration slows metabolism by CYP2D6, leading to a longer half-life of its active metabolites and allowing for a lower, twice-daily dosing regimen with improved tolerability compared to tetrabenazine.[10][12]

Table 2: Projected Pharmacokinetic Improvements with Deuteration (General Case)

| Parameter | Expected Change with Deuteration | Rationale |

| Peak Plasma Concentration (Cmax) | Increased | Slower metabolism can lead to higher peak concentrations.[13] |

| Time to Peak Concentration (Tmax) | No significant change or slightly increased | Absorption is generally not affected by deuteration.[13] |

| Area Under the Curve (AUC) | Significantly Increased | Reduced clearance leads to greater overall drug exposure.[13] |

| Elimination Half-life (t½) | Increased | Slower metabolism extends the time the drug remains in the body.[13] |

| Clearance (CL/F) | Decreased | The primary benefit of deuteration is reduced metabolic clearance.[13] |

Key Experimental Protocols

The development of deuterated compounds relies on a suite of standardized in vitro and in vivo assays to characterize their metabolic stability and pharmacokinetic properties.

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated compound and its non-deuterated analog using human liver microsomes.[5]

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Pooled human liver microsomes

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system

-

Positive control (e.g., testosterone)

-

Quenching solution (e.g., ice-cold acetonitrile (B52724) with a deuterated internal standard for LC-MS/MS analysis)[5]

Methodology:

-

Preparation: Prepare working solutions of the test compounds and pre-warm the microsomal suspension and NADPH regenerating system to 37°C.[5]

-

Incubation: In a 96-well plate, combine the microsomal suspension and the test compound working solutions. Initiate the metabolic reaction by adding the NADPH regenerating system.[14]

-

Sampling and Reaction Termination: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding an aliquot of the incubation mixture to the quenching solution.[14]

-

Sample Processing: Centrifuge the samples to precipitate proteins and transfer the supernatant for analysis.[6]

-

LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[6]

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.[5]

-

Plot the natural logarithm of the percent remaining versus time. The slope of this curve represents the elimination rate constant (k).[5]

-

Calculate the in vitro half-life using the formula: t½ = 0.693 / k .[5]

-

Compare the t½ and CLint values between the deuterated and non-deuterated compounds.

-

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay

Objective: To assess the potential of a deuterated compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[15]

Materials:

-

Human liver microsomes or recombinant CYP enzymes

-

Isoform-specific fluorogenic or LC-MS/MS substrates

-

Test compound (deuterated)

-

NADPH regenerating system

-

Positive control inhibitors

Methodology:

-

Incubation: Incubate the specific CYP isoform, its substrate, the test compound at various concentrations, and the NADPH regenerating system at 37°C.[16]

-

Detection:

-

Fluorogenic Method: Measure the fluorescent signal produced by the metabolism of the substrate. A decrease in fluorescence indicates inhibition.[15]

-

LC-MS/MS Method: Terminate the reaction and quantify the formation of the specific metabolite using LC-MS/MS. A reduction in metabolite formation indicates inhibition.[16]

-

-

Data Analysis:

-

Calculate the percent inhibition at each concentration of the test compound compared to a vehicle control.

-

Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.[16]

-

Protocol 3: Bioanalytical Quantification using LC-MS/MS

Objective: To accurately quantify the concentration of a deuterated drug and its metabolites in biological matrices (e.g., plasma, urine).

Principle: Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for bioanalysis.[17] A known amount of a stable isotope-labeled internal standard (often a deuterated version of the analyte) is added to the sample.[17][18] This internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for highly accurate and precise quantification by measuring the ratio of the analyte to the internal standard.[17]

Methodology:

-

Sample Preparation:

-

Aliquot the biological sample (e.g., plasma).

-

Spike the sample with a known concentration of the deuterated internal standard.

-

Perform protein precipitation with a cold organic solvent (e.g., acetonitrile).[18]

-

Centrifuge and collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto an LC column for chromatographic separation.

-

Utilize a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect and quantify the analyte and the internal standard.[18]

-

-

Data Processing:

-

Integrate the chromatographic peaks for the analyte and the internal standard.

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of calibration standards.

-

Determine the concentration of the analyte in the unknown samples from the calibration curve.[18]

-

Visualizing Pathways and Workflows

The Deuterium Kinetic Isotope Effect on Drug Metabolism

This diagram illustrates how the stronger C-D bond slows down the rate-limiting step in CYP450-mediated drug metabolism, leading to a more favorable pharmacokinetic profile.

Caption: The Deuterium Kinetic Isotope Effect on Drug Metabolism.

General Workflow for Deuterated Drug Development

This workflow outlines the key stages in the development of a deuterated drug, from initial design to clinical evaluation.

Caption: General Workflow for Deuterated Drug Development.

Deucravacitinib (B606291) (Sotyktu™) Mechanism of Action

Deucravacitinib is a deuterated, allosteric inhibitor of tyrosine kinase 2 (TYK2). This diagram shows how it selectively blocks the IL-23 signaling pathway, which is implicated in autoimmune diseases like psoriasis.

Caption: Deucravacitinib's Allosteric Inhibition of TYK2.

Deucravacitinib binds to the regulatory (pseudokinase) domain of TYK2, locking it in an inactive state.[19][20] This allosteric inhibition provides high selectivity for TYK2 over other JAK family kinases, potentially reducing off-target effects.[21] By blocking TYK2, deucravacitinib disrupts the downstream signaling of pro-inflammatory cytokines like IL-23 and Type I interferons, which are key drivers in the pathogenesis of psoriasis.[21][22]

Conclusion and Future Perspectives

Deuterium-labeled compounds represent a significant advancement in medicinal chemistry, offering a proven strategy to optimize the pharmacokinetic and metabolic properties of drugs.[8][9] The success of drugs like Austedo® and Sotyktu™ has paved the way for a growing pipeline of deuterated therapeutics. As our understanding of drug metabolism and the nuances of the kinetic isotope effect deepens, we can expect to see more sophisticated applications of this technology. The integration of computational modeling to predict metabolic hotspots and guide deuteration strategies, combined with advances in synthetic chemistry, will continue to accelerate the development of safer and more effective medicines.[23][24] For researchers and drug development professionals, a thorough understanding of the principles and methodologies outlined in this guide is essential for harnessing the full potential of the "deuterium switch."

References

- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. austedohcp.com [austedohcp.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 16. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. go.drugbank.com [go.drugbank.com]

- 20. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]

- 21. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]

- 22. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]

- 23. resolvemass.ca [resolvemass.ca]

- 24. resolvemass.ca [resolvemass.ca]

The Use of 5-HTP-d3 in Elucidating Serotonin and Melatonin Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-5-hydroxytryptophan-d3 (5-HTP-d3) is a deuterated stable isotope-labeled form of 5-HTP, the immediate precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin (B1676174). The incorporation of deuterium (B1214612) atoms into the 5-HTP molecule allows for its use as a tracer in metabolic studies, enabling researchers to track its conversion into serotonin and melatonin without the safety concerns associated with radioactive isotopes. This technical guide provides a comprehensive overview of the application of 5-HTP-d3 in studying the biosynthesis of these critical neurochemicals, complete with experimental protocols, quantitative data representation, and visualizations of the relevant pathways and workflows.

The biosynthesis of serotonin and melatonin from the essential amino acid L-tryptophan is a fundamental process in neurobiology.[1][2] Serotonin is a key regulator of mood, appetite, sleep, and cognition, while melatonin is crucial for regulating the circadian rhythm.[3][4] Dysregulation in these pathways has been implicated in a variety of neurological and psychiatric disorders. Stable isotope tracers like 5-HTP-d3 are invaluable tools for quantifying the in vivo kinetics of these pathways, offering insights into disease mechanisms and the pharmacodynamics of novel therapeutics.[5]

Serotonin and Melatonin Biosynthesis Pathway

The synthesis of serotonin and melatonin begins with the hydroxylation of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting step.[1][2] 5-HTP is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form serotonin (5-hydroxytryptamine).[6][7] In the pineal gland, serotonin is further converted to melatonin in a two-step process involving N-acetyltransferase (NAT) and acetylserotonin O-methyltransferase (ASMT).[3][8] The administration of 5-HTP-d3 allows for the direct investigation of the metabolic flux through the AADC, NAT, and ASMT enzymes.

Experimental Design and Protocols

The use of 5-HTP-d3 as a tracer typically involves its administration to a biological system (in vivo or in vitro), followed by the collection of samples at various time points and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

A typical experimental workflow for an in vivo study is outlined below. This workflow can be adapted for in vitro models such as cell cultures or tissue homogenates.

Detailed Methodologies

1. Administration of 5-HTP-d3:

-

Route of Administration: The choice of administration route depends on the research question. Oral gavage is suitable for studying absorption and first-pass metabolism, while intravenous injection provides direct systemic circulation. For central nervous system (CNS) studies, intracerebroventricular (ICV) injection or in vivo microdialysis can be employed.[9][10]

-

Dosage: The dosage of 5-HTP-d3 should be sufficient to produce detectable levels of the deuterated metabolites without significantly altering the endogenous pools of serotonin and melatonin. A typical starting dose for rodent studies might range from 10 to 50 mg/kg.[11]

2. Sample Collection:

-

Matrices: Blood (plasma or whole blood), brain tissue, cerebrospinal fluid (CSF), and urine are common matrices for analysis.

-

Time Points: A time-course study with multiple collection points is essential to determine the pharmacokinetic profile and turnover rates.

3. Sample Preparation:

-

Homogenization: Tissue samples are typically homogenized in a suitable buffer, often containing antioxidants to prevent degradation of the analytes.

-

Protein Precipitation: Proteins are removed from the sample, usually by the addition of a cold organic solvent like acetonitrile (B52724) or methanol.

-

Solid-Phase Extraction (SPE): SPE can be used to further clean up the sample and concentrate the analytes of interest.

4. LC-MS/MS Analysis:

-

Chromatography: Reversed-phase liquid chromatography is commonly used to separate 5-HTP, serotonin, and melatonin.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for the selective and sensitive quantification of the deuterated and endogenous compounds. Specific precursor-to-product ion transitions for each analyte and its deuterated counterpart are monitored.[12][13]

Quantitative Data Presentation

The primary output of these experiments is the concentration of 5-HTP-d3 and its metabolites (serotonin-d3, melatonin-d3) in the collected samples over time. This data can be used to calculate key pharmacokinetic parameters and metabolic turnover rates. The following tables present representative data from a hypothetical in vivo study in rodents following a single oral dose of 5-HTP-d3.

Table 1: Representative Pharmacokinetic Parameters of 5-HTP-d3 and its Metabolites in Rat Plasma

| Analyte | Time to Maximum Concentration (Tmax) (hours) | Maximum Concentration (Cmax) (ng/mL) | Area Under the Curve (AUC) (ng·h/mL) |

| 5-HTP-d3 | 1.5 | 150 | 450 |

| Serotonin-d3 | 2.0 | 25 | 120 |

| Melatonin-d3 | 3.0 | 5 | 20 |

Table 2: Representative Tissue Distribution of Serotonin-d3 4 Hours Post-Administration of 5-HTP-d3 (ng/g tissue)

| Tissue | Serotonin-d3 Concentration |

| Brain | 15 |

| Pineal Gland | 40 |

| Gut | 80 |

| Blood Platelets | 10 |

Conclusion

The use of 5-HTP-d3 as a stable isotope tracer provides a powerful and safe method for the quantitative investigation of serotonin and melatonin biosynthesis. The detailed experimental protocols and analytical methods outlined in this guide, coupled with robust data analysis, can yield valuable insights into the dynamic regulation of these crucial neurochemicals in both health and disease. This knowledge is essential for the development of novel therapeutic strategies targeting the serotonergic and melatoninergic systems.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Diurnal 5-HT Production and Melatonin Formation - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin biosynthesis as a predictive marker of serotonin pharmacodynamics and disease-induced dysregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic Analyses Guide the Therapeutic Decision in a Novel Form of Moderate Aromatic Acid Decarboxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aadcresearch.org [aadcresearch.org]

- 8. researchgate.net [researchgate.net]

- 9. A critical review of 5-HT brain microdialysis and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functional interaction between serotonin and other neuronal systems: focus on in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo studies of the tryptophan-5-hydroxylase system. Quantitation of serotonin and tryptamine using gas chromatography-mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitation of Melatonin and N-acetylserotonin in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Nexus of Precision and Insight: A Technical Guide to Stable Isotopes in Clinical Pharmacology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of stable isotope labeling in modern clinical pharmacology. It provides a comprehensive overview of the core principles, experimental designs, and analytical methodologies that empower researchers to unravel the complexities of drug disposition, metabolism, and action with unparalleled precision. By leveraging the subtle mass differences of non-radioactive isotopes, investigators can trace the journey of a drug molecule through the human body, differentiate between endogenous and exogenous compounds, and quantify metabolic fluxes, thereby accelerating the drug development process and paving the way for personalized medicine.

Core Principles of Stable Isotope Labeling in Clinical Pharmacology

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into a drug molecule.[1][2] These "heavy" isotopes are chemically identical to their naturally abundant counterparts (e.g., ¹H, ¹²C, ¹⁴N), meaning they participate in the same biochemical reactions without altering the molecule's fundamental properties.[3] The key advantage lies in the mass difference, which allows for the differentiation and quantification of the labeled compound from its unlabeled counterpart using mass spectrometry.[4][5]

This technique offers significant advantages over traditional methods, particularly in terms of safety, as it avoids the risks associated with radioactive isotopes.[2] This makes it ideal for studies in vulnerable populations, including children and pregnant women.[3]

Key Applications in Clinical Pharmacology:

-

Pharmacokinetic (PK) and Bioavailability Studies: Precisely determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.[6][7] Stable isotopes are instrumental in absolute bioavailability studies, where an intravenous (IV) labeled dose is administered concurrently with an oral unlabeled dose.[1][2][8]

-

Drug Metabolism and Metabolite Identification: Trace the metabolic fate of a drug and identify its metabolites.[9][10][11]

-

Investigation of Drug-Drug Interactions: Assess the impact of one drug on the metabolism of another.

-

Personalized Medicine: Evaluate patient-specific drug treatment by understanding individual metabolic profiles.[6]

-

Microdosing Studies: Administering a sub-pharmacological dose of a labeled drug to obtain early human PK data with minimal risk.[12][13]

Data Presentation: Quantitative Insights from Stable Isotope Studies

The quantitative data derived from stable isotope-based clinical pharmacology studies are crucial for regulatory submissions and for making informed decisions in drug development. The following tables summarize typical quantitative parameters from such studies.

| Parameter | Drug/Tracer | Dose | Route of Administration | Key Findings | Reference |

| Oral Clearance (CL/F) | ¹³C-Levothyroxine | 100 µg (median) | Oral | 0.712 L/h (median) | [3][14] |

| Apparent Volume of Distribution (V/F) | ¹³C-Levothyroxine | 100 µg (median) | Oral | 164.9 L (median) | [3][14] |

| Half-life (t½) | ¹³C-Levothyroxine | 100 µg (median) | Oral | 172.2 h (median) | [3] |

| Absolute Bioavailability | Verapamil (B1683045) | 10 mg (IV, labeled), 80 mg (oral, unlabeled) | IV and Oral | ~20% | [8] |

| Total Plasma Clearance | Verapamil | 10 mg (IV, labeled) | Intravenous | 1.26 L/min | [8] |

| Absolute Bioavailability | Folic Acid | 100 µg (IV, ²H₄-labeled), 225 µg (oral, ¹³C₆-labeled) | IV and Oral | Relative bioavailability from white bread: 71% | [15] |

Table 1: Representative Pharmacokinetic Parameters Determined Using Stable Isotope Tracers.

| Parameter | Tracer | Matrix | Isotopic Enrichment Level | Analytical Technique | Reference |

| ¹³C-Glucose | [U-¹³C]glucose | Plasma | >1% | GC-MS | [16] |

| ¹³C-Amino Acids | ¹³C-labeled algal protein | Plasma | 0.1 - 1 atom % excess | GC-C-IRMS | [16] |

| ¹³C-Glutamine | [¹³C₅]glutamine | Tumor Tissue | Variable | LC-MS/MS | [17] |

| ¹³C-Fructose | [U-¹³C₆]fructose | Adipocytes | Variable | GC-MS | [18] |

Table 2: Examples of Isotopic Enrichment Levels in Biological Matrices.

Experimental Protocols: A Step-by-Step Guide

The successful implementation of stable isotope studies hinges on meticulous experimental design and execution. Below is a detailed methodology for a typical clinical pharmacokinetic study using a stable isotope-labeled drug, followed by sample preparation and analysis.

Clinical Study Design: Crossover Bioavailability Study

This protocol outlines a single-center, open-label, randomized, two-period, crossover study to determine the absolute bioavailability of a new chemical entity (NCE).

1. Subject Recruitment:

- Enroll a cohort of healthy adult volunteers (n=12-24) after obtaining informed consent.

- Conduct a comprehensive health screening to ensure subjects meet the inclusion and exclusion criteria.

2. Study Periods:

- The study consists of two treatment periods separated by a washout period of at least five half-lives of the NCE.

- Period 1: Subjects are randomized to one of two treatment arms:

- Arm A: Receive a single oral therapeutic dose of the unlabeled NCE. Concurrently, receive a single intravenous (IV) microdose (<1% of the therapeutic dose) of the stable isotope-labeled NCE (e.g., ¹³C₃, ²H₄-NCE).[12]

- Arm B: (For comparison of oral formulations) Receive a single oral therapeutic dose of the reference formulation and a single oral therapeutic dose of the stable isotope-labeled test formulation.

- Washout Period: A period of no treatment to ensure complete elimination of the drug from the body.

- Period 2: Subjects cross over to the other treatment arm.

3. Dosing and Sample Collection:

- Subjects fast overnight before dosing and for a specified period post-dose.

- Administer the oral dose with a standardized volume of water.

- The IV microdose is typically administered as a short infusion.

- Collect serial blood samples (e.g., at pre-dose, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., EDTA).

- Process blood samples by centrifugation to obtain plasma, which is then stored at -80°C until analysis.

- Collect urine samples at specified intervals for excretion analysis.

Bioanalytical Method: Sample Preparation and LC-MS/MS Analysis

1. Plasma Sample Preparation (Protein Precipitation):

- Thaw plasma samples on ice.

- To 100 µL of plasma in a microcentrifuge tube, add 300 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing the stable isotope-labeled internal standard (if different from the administered labeled drug).[19][20]

- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

- Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[1]

- Carefully transfer the supernatant to a clean tube or a 96-well plate.

- Evaporate the supernatant to dryness under a stream of nitrogen at a controlled temperature.

- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Settings (Triple Quadrupole):

- Liquid Chromatography (LC):

- Column: A C18 reversed-phase column is commonly used for small molecule analysis.

- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

- Flow Rate: Typically 0.2-0.6 mL/min.

- Injection Volume: 5-20 µL.

- Mass Spectrometry (MS/MS):

- Ionization Source: Electrospray ionization (ESI) is most common, operated in either positive or negative ion mode depending on the analyte's properties.[19]

- Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific product ion in the third quadrupole (Q3).

- MRM Transitions: At least two MRM transitions should be monitored for the analyte and its stable isotope-labeled internal standard for confident quantification and identification.

- Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte to achieve maximum sensitivity.

3. Data Analysis and Pharmacokinetic Calculations:

- Generate calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

- Determine the concentrations of the unlabeled and labeled drug in the plasma samples from the calibration curves.

- Use non-compartmental analysis to calculate pharmacokinetic parameters such as:

- Area Under the Curve (AUC)

- Maximum Concentration (Cmax)

- Time to Maximum Concentration (Tmax)

- Clearance (CL)

- Volume of Distribution (Vd)

- Half-life (t½)

- Calculate the absolute bioavailability (F) using the formula: F = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV).

Mandatory Visualizations: Pathways and Workflows

Visualizing complex biological and experimental processes is essential for clear communication and understanding. The following diagrams, generated using the Graphviz DOT language, illustrate key concepts in the application of stable isotopes in clinical pharmacology.

Tracing Glucose Metabolism with ¹³C-Glucose

Caption: Metabolic fate of ¹³C-glucose through glycolysis and the TCA cycle.

Experimental Workflow for a Crossover Absolute Bioavailability Study

Caption: Workflow of a crossover clinical trial using stable isotopes.

Conclusion

Stable isotope labeling, coupled with sensitive analytical techniques like mass spectrometry, represents a cornerstone of modern clinical pharmacology.[3] This powerful approach provides a safe and highly precise means to elucidate the pharmacokinetic and metabolic profiles of investigational drugs in humans.[2][4] The detailed quantitative data and mechanistic insights gained from these studies are invaluable for guiding drug development, optimizing dosing regimens, and advancing the principles of personalized medicine. As analytical technologies continue to evolve, the application of stable isotopes is poised to further expand, offering even deeper insights into the intricate interplay between drugs and the human body.

References

- 1. The use of isotopes in the determination of absolute bioavailability of drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The stable isotope method for determining absolute bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of stable isotopes in clinical pharmacology. | Semantic Scholar [semanticscholar.org]

- 4. devtoolsdaily.com [devtoolsdaily.com]

- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis. | Semantic Scholar [semanticscholar.org]

- 6. Applications of stable isotopes in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and metabolic pattern after intravenous infusion and oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of the intravenous and oral pharmacokinetic parameters of D,L-verapamil using stable isotope-labelled verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. rjptsimlab.com [rjptsimlab.com]

- 12. Approaches to intravenous clinical pharmacokinetics: Recent developments with isotopic microtracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Item - The use of isotopes in the determination of absolute bioavailability of drugs in humans - University of Lincoln - Figshare [repository.lincoln.ac.uk]

- 14. Use of an oral/intravenous dual-label stable-isotope protocol to determine folic acid bioavailability from fortified cereal grain foods in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The stable isotope method for determining absolute bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Quantitative Analysis of 5-Hydroxytryptophan (5-HTP) using 5-Hydroxy-L-tryptophan-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxytryptophan (5-HTP) is an amino acid that serves as a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin (B10506). Due to its role in serotonin production, 5-HTP is a subject of significant interest in research and is used in dietary supplements. Accurate quantification of 5-HTP in various biological matrices is crucial for pharmacokinetic studies, clinical trials, and quality control of supplements. This document outlines a robust and sensitive method for the quantitative analysis of 5-HTP using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a deuterated internal standard, 5-Hydroxy-L-tryptophan-d3, to ensure high accuracy and precision.

Principle

The method employs a stable isotope-labeled internal standard (SIL-IS), 5-Hydroxy-L-tryptophan-d3, which co-elutes with the analyte (5-HTP) during chromatographic separation. The SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. However, it is distinguishable by the mass spectrometer due to its higher mass. This allows for the correction of variability in sample extraction, matrix effects, and instrument response, leading to highly reliable quantitative results. The detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.

Signaling Pathway

5-HTP is a direct precursor to serotonin. The metabolic pathway is a two-step process from the essential amino acid L-tryptophan.

Figure 1: Biosynthesis of Serotonin from L-Tryptophan.

Experimental Protocols

Materials and Reagents

-

5-Hydroxytryptophan (5-HTP) reference standard

-

5-Hydroxy-L-tryptophan-d3 (5-HTP-d3) internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., human plasma, serum, or tissue homogenate)

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-HTP and 5-HTP-d3 by dissolving the appropriate amount in methanol.

-

Working Standard Solutions: Serially dilute the 5-HTP primary stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard (IS) Working Solution: Dilute the 5-HTP-d3 primary stock solution with a 50:50 methanol:water mixture to achieve a final concentration of 100 ng/mL.

-

Calibration Standards and Quality Controls (QCs): Prepare calibration standards by spiking the appropriate working standard solutions into the blank biological matrix. Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation

A protein precipitation method is commonly used for the extraction of 5-HTP from biological matrices.

-

Aliquot 100 µL of the sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the IS working solution (100 ng/mL 5-HTP-d3) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-